REACTION_SMILES
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[Cl:1][c:2]1[c:3]([CH:4]=[CH:5][c:6]2[o:7][c:8]([CH3:14])[c:9]([C:11](=[O:12])[OH:13])[n:10]2)[cH:15][cH:16][cH:17][cH:18]1.[S:19]([Cl:20])([Cl:21])=[O:22]>>[Cl:1][c:2]1[c:3]([CH:4]=[CH:5][c:6]2[o:7][c:8]([CH3:14])[c:9]([CH2:11][OH:12])[n:10]2)[cH:15][cH:16][cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1oc(C=Cc2ccccc2Cl)nc1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1oc(C=Cc2ccccc2Cl)nc1CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |